(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol
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Overview
Description
(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol is a complex organic compound that features a pyrazolopyrimidine core linked to a piperidine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the pyrazolopyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the methanol group is added via reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazolopyrimidine core or the piperidine ring.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Properties
Molecular Formula |
C12H17N5O |
---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl]methanol |
InChI |
InChI=1S/C12H17N5O/c1-16-11-10(6-15-16)12(14-8-13-11)17-5-3-2-4-9(17)7-18/h6,8-9,18H,2-5,7H2,1H3 |
InChI Key |
CDRNUNCEIASVKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CO |
Origin of Product |
United States |
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